molecular formula C8H5ClN2O B103450 N-(4-chlorophenyl)-1-cyanoformamide CAS No. 15313-45-8

N-(4-chlorophenyl)-1-cyanoformamide

Katalognummer B103450
CAS-Nummer: 15313-45-8
Molekulargewicht: 180.59 g/mol
InChI-Schlüssel: XOQKTYVULZMONL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-1-cyanoformamide, commonly known as CAF, is a chemical compound that has been extensively studied for its potential applications in scientific research. CAF is a white crystalline solid that is soluble in organic solvents and has a melting point of 188-190°C. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Wirkmechanismus

CAF has been found to exhibit various biological activities, including inhibition of protein kinases and proteasome activity. The exact mechanism of action of CAF is not fully understood, but it is believed to act by binding to specific receptors or enzymes in the body, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
CAF has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-angiogenic activities. CAF has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of novel anti-cancer agents. Additionally, CAF has been found to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

CAF has several advantages as a reagent in laboratory experiments. It is readily available, cost-effective, and easy to handle. Additionally, CAF has been found to be a versatile building block for the synthesis of various compounds, making it a valuable tool for chemical synthesis. However, CAF has some limitations, including its potential toxicity and the need for careful handling and disposal.

Zukünftige Richtungen

There are several future directions for research on CAF. One potential area of research is the development of novel anti-cancer agents based on the structure of CAF. Additionally, further studies are needed to elucidate the exact mechanism of action of CAF and its downstream effects on cellular signaling pathways. Finally, research is needed to explore the potential applications of CAF in other areas, such as the development of novel anti-inflammatory agents and insecticides.
Conclusion:
In conclusion, CAF is a promising compound that has been extensively studied for its potential applications in scientific research. The synthesis of CAF is a cost-effective and reliable method for producing this compound, and it has been found to exhibit various biochemical and physiological effects. While there are some limitations to the use of CAF in laboratory experiments, its versatility and potential for the development of novel compounds make it a valuable tool for chemical synthesis and scientific research.

Synthesemethoden

The synthesis of CAF involves the reaction of 4-chlorobenzoyl chloride with potassium cyanide in the presence of a tertiary amine catalyst. This reaction results in the formation of CAF as a white solid, which can be purified using recrystallization techniques. The synthesis of CAF has been optimized to achieve high yields and purity, making it a cost-effective and reliable method for producing this compound.

Wissenschaftliche Forschungsanwendungen

CAF has been extensively studied for its potential applications in scientific research. One of the primary uses of CAF is as a reagent in the synthesis of various pharmaceuticals and agrochemicals. CAF has been found to be a versatile building block for the synthesis of a wide range of compounds, including anti-cancer agents, anti-inflammatory drugs, and insecticides.

Eigenschaften

CAS-Nummer

15313-45-8

Produktname

N-(4-chlorophenyl)-1-cyanoformamide

Molekularformel

C8H5ClN2O

Molekulargewicht

180.59 g/mol

IUPAC-Name

N-(4-chlorophenyl)-1-cyanoformamide

InChI

InChI=1S/C8H5ClN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,(H,11,12)

InChI-Schlüssel

XOQKTYVULZMONL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C#N)Cl

Kanonische SMILES

C1=CC(=CC=C1NC(=O)C#N)Cl

Andere CAS-Nummern

15313-45-8

Piktogramme

Irritant

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.